molecular formula C10H7N3 B2766687 4-(1H-pyrazol-1-yl)benzonitrile CAS No. 25699-83-6

4-(1H-pyrazol-1-yl)benzonitrile

Cat. No. B2766687
CAS No.: 25699-83-6
M. Wt: 169.187
InChI Key: SLPWCEHHSRUSKN-UHFFFAOYSA-N
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Patent
US08466284B2

Procedure details

4-Fluorobenzonitrile (204.2 g), pyrazole (138.6 g, 1.22 eq) and potassium carbonate (281.5 g, 1.22 eq) in DMF (1110 ml) were heated at 120° C. for 7 hours. The suspension was cooled to 25° C. and water (2920 ml) added. The reaction was extracted with MTBE (3×1460 ml) and the combined extracts were washed with water (3×1460 ml) and saturated aqueous sodium chloride (1460 ml). The organic phase was concentrated at atmospheric pressure until the pot temperature rose to 65° C. Heptane (1700 ml) was added over 30 minutes at 60-65° C., and then a further 300 ml of distillate was collected. The solution was stirred at 60-65° C. for 15 minutes and then cooled to <5° C. The slurry was filtered and washed with heptane (2×200 ml), and dried under vacuum to constant weight to give the title compound as a solid (245.3 g, 87%).
Quantity
204.2 g
Type
reactant
Reaction Step One
Quantity
138.6 g
Type
reactant
Reaction Step One
Quantity
281.5 g
Type
reactant
Reaction Step One
Name
Quantity
1110 mL
Type
solvent
Reaction Step One
Name
Quantity
2920 mL
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[NH:10]1[CH:14]=[CH:13][CH:12]=[N:11]1.C(=O)([O-])[O-].[K+].[K+].O>CN(C=O)C>[N:10]1([C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)[CH:14]=[CH:13][CH:12]=[N:11]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
204.2 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
138.6 g
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
281.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1110 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2920 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 60-65° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with MTBE (3×1460 ml)
WASH
Type
WASH
Details
the combined extracts were washed with water (3×1460 ml) and saturated aqueous sodium chloride (1460 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated at atmospheric pressure until the pot temperature
CUSTOM
Type
CUSTOM
Details
rose to 65° C
ADDITION
Type
ADDITION
Details
Heptane (1700 ml) was added over 30 minutes at 60-65° C.
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
a further 300 ml of distillate was collected
TEMPERATURE
Type
TEMPERATURE
Details
cooled to <5° C
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
washed with heptane (2×200 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum to constant weight

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1(N=CC=C1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 245.3 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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